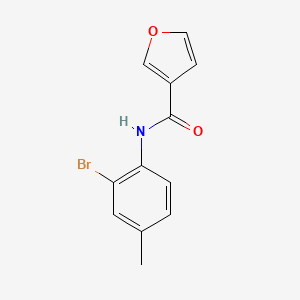
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate, also known as Cinnamyl cyanide, is a chemical compound that belongs to the family of organic compounds known as cinnamyl derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in lab experiments is its high purity and high yield. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is its potential toxicity. The compound may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the use of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in scientific research. One direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral activities. Another direction is the investigation of the compound's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, the compound's potential toxicity should be further investigated to ensure safe handling in lab experiments.
合成法
The synthesis of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One of the most common methods is the reaction of cinnamyl alcohol with cyanogen bromide in the presence of a base. Another method involves the reaction of cinnamyl chloride with sodium cyanide in the presence of a catalyst. Both methods yield high purity and high yield of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate.
科学的研究の応用
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been widely used in scientific research due to its unique properties. This compound is known to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory and antioxidant properties. (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been used in the development of new drugs, especially those used in the treatment of infectious diseases.
特性
IUPAC Name |
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-2-4-15(5-3-14)10-11-18(20)21-13-17-8-6-16(12-19)7-9-17/h2-11H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKDGGJWROLIR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)
![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)









